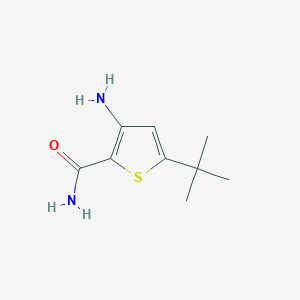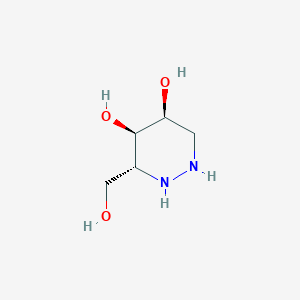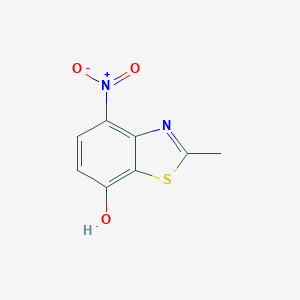
4-Fluoro-2-imidazol-1-yl-benzonitrile
Descripción general
Descripción
4-Fluoro-2-imidazol-1-yl-benzonitrile (FIIN) is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. FIIN is a heterocyclic compound with a molecular formula of C9H6FN3, and a molecular weight of 181.16 g/mol. The compound is a white to off-white powder that is sparingly soluble in water and soluble in organic solvents.
Aplicaciones Científicas De Investigación
4-Fluoro-2-imidazol-1-yl-benzonitrile has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to be a potent inhibitor of several kinases, including FLT3, TRK, and ALK. These kinases are involved in various cellular processes, including cell growth, differentiation, and survival. Inhibition of these kinases has been shown to have therapeutic potential in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-imidazol-1-yl-benzonitrile involves binding to the ATP-binding site of kinases, thereby preventing the phosphorylation of downstream targets. This leads to inhibition of cell growth and proliferation, and ultimately cell death. The specificity of 4-Fluoro-2-imidazol-1-yl-benzonitrile for certain kinases makes it a promising candidate for targeted therapy.
Efectos Bioquímicos Y Fisiológicos
4-Fluoro-2-imidazol-1-yl-benzonitrile has been shown to have significant effects on cellular processes, including cell cycle progression, apoptosis, and autophagy. Inhibition of FLT3 by 4-Fluoro-2-imidazol-1-yl-benzonitrile has been shown to induce apoptosis in FLT3-dependent leukemia cells. Additionally, 4-Fluoro-2-imidazol-1-yl-benzonitrile has been shown to inhibit tumor growth in xenograft models of lung cancer and neuroblastoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Fluoro-2-imidazol-1-yl-benzonitrile in lab experiments is its specificity for certain kinases. This allows for targeted inhibition of specific cellular processes, which can be useful in studying the role of these processes in disease. However, the potency of 4-Fluoro-2-imidazol-1-yl-benzonitrile can also be a limitation, as high concentrations of the compound may lead to off-target effects.
Direcciones Futuras
There are several future directions for research involving 4-Fluoro-2-imidazol-1-yl-benzonitrile. One area of interest is the development of 4-Fluoro-2-imidazol-1-yl-benzonitrile analogs with improved potency and selectivity. Additionally, the use of 4-Fluoro-2-imidazol-1-yl-benzonitrile in combination with other targeted therapies may have synergistic effects in the treatment of cancer. Finally, the role of 4-Fluoro-2-imidazol-1-yl-benzonitrile in other cellular processes, such as DNA damage response and immune system regulation, warrants further investigation.
Conclusion:
In conclusion, 4-Fluoro-2-imidazol-1-yl-benzonitrile is a promising compound with potential applications in medicinal chemistry. The compound's specificity for certain kinases makes it a promising candidate for targeted therapy, and its effects on cellular processes have been extensively studied. Further research is needed to fully understand the potential of 4-Fluoro-2-imidazol-1-yl-benzonitrile in the treatment of cancer and other diseases.
Propiedades
Número CAS |
190198-07-3 |
|---|---|
Nombre del producto |
4-Fluoro-2-imidazol-1-yl-benzonitrile |
Fórmula molecular |
C10H6FN3 |
Peso molecular |
187.17 g/mol |
Nombre IUPAC |
4-fluoro-2-imidazol-1-ylbenzonitrile |
InChI |
InChI=1S/C10H6FN3/c11-9-2-1-8(6-12)10(5-9)14-4-3-13-7-14/h1-5,7H |
Clave InChI |
KIAGKWXZHXQVND-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)N2C=CN=C2)C#N |
SMILES canónico |
C1=CC(=C(C=C1F)N2C=CN=C2)C#N |
Sinónimos |
4-FLUORO-2-IMIDAZOL-1-YL-BENZONITRILE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

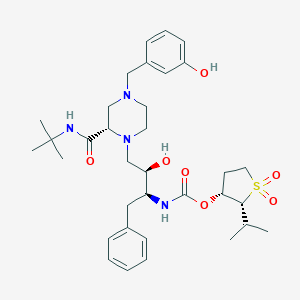
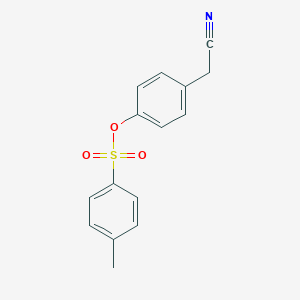
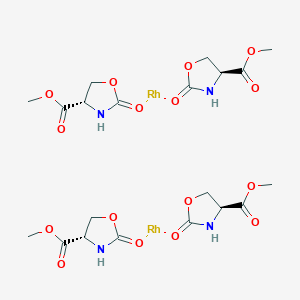
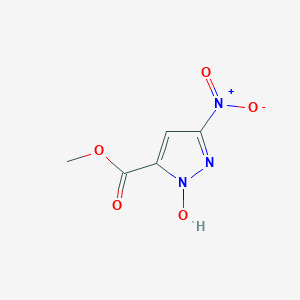



![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)
![2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide](/img/structure/B61781.png)
